molecular formula C13H10F2N4O B4706092 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B4706092
M. Wt: 276.24 g/mol
InChI Key: DWTCOBPVDMKLJR-UHFFFAOYSA-N
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Description

5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in the presence of acetic acid or trifluoroacetic acid, which facilitates the formation of the desired pyrazole-oxadiazole framework . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to the formation of various difluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it an effective modulator of biological pathways . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole lies in its combination of the difluoromethyl group with the pyrazole and oxadiazole rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[2-(difluoromethyl)pyrazol-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O/c1-8-2-4-9(5-3-8)11-17-12(20-18-11)10-6-7-16-19(10)13(14)15/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCOBPVDMKLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NN3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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